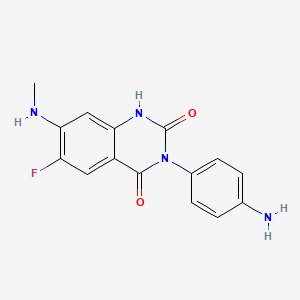

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

Overview

Description

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H13FN4O2 and its molecular weight is 300.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound is synthesized through a process starting from fluorobenzoic acid, involving the generation of a dianion of urea and subsequent intramolecular displacement to form the quinazolinedione ring. This method provides a new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones (Tran et al., 2005).

- Reactions of quinazoline-2,4(1H,3H)-diones with different chemicals show diverse products and provide insights into their reaction mechanisms. For instance, 3-phenylquinazoline-2,4(1H,3H)-diones can form various derivatives through reactions with phosphorous pentachloride, phosphoryl chloride, or arylmagnesium halides, indicating versatile reactivity (Abdel-Megeid et al., 1971).

Biological Activities

- Quinazoline-2,4-diones exhibit potential for antidiabetic activities. A study demonstrated that certain synthesized derivatives of quinazoline-2,4-diones showed moderate inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting their pharmacological potential in diabetes management (Santos-Ballardo et al., 2020).

- Some quinazoline-2,4(1H,3H)-diones have shown significant inhibition of tumor cell growth in vitro, highlighting their potential as antitumor agents. The study identified specific derivatives with high activity against a range of human tumor cell lines, underlining the importance of certain substituents for optimal activity (Zhou et al., 2013).

Green Chemistry and Sustainable Synthesis

- Quinazoline-2,4(1H,3H)-diones can be synthesized from carbon dioxide, presenting a sustainable approach in green chemistry. The use of ionic liquids as dual solvent-catalysts and carbon dioxide as a reagent exemplifies an eco-friendly method for synthesizing these compounds (Lu et al., 2014).

- An efficient, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide highlights the potential for environmentally friendly production methods. This approach utilizes minimal resources and produces high yields, contributing to sustainable practices in chemical synthesis (Mizuno et al., 2007).

Mechanism of Action

Target of Action

Quinazoline derivatives, which this compound is a part of, are known to have a wide range of biological activities . For instance, 4-aminoquinazoline can serve as the backbone structure for many kinase inhibitors .

Mode of Action

It’s known that some quinazoline derivatives can inhibit egfr tyrosine kinase through atp-competitive binding mechanism

Biochemical Pathways

Given that some quinazoline derivatives can inhibit egfr tyrosine kinase , it’s possible that this compound could affect pathways related to cell growth and proliferation

Result of Action

Given that some quinazoline derivatives can inhibit egfr tyrosine kinase , it’s possible that this compound could have anti-cancer properties

Future Directions

Quinazoline derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that there is potential for further exploration and development of these compounds in the future.

Biochemical Analysis

Biochemical Properties

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by disrupting cell signaling pathways and inhibiting cell proliferation . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization . Furthermore, this compound can modulate gene expression, resulting in the upregulation or downregulation of specific genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, this compound can intercalate into DNA, blocking transcription and replication processes . This compound also influences gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can result in toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The compound also interacts with cofactors such as NADH and FADH2, influencing metabolic flux and altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to binding proteins, which facilitate its transport to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes .

Properties

IUPAC Name |

3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUGIYPBKRLZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647279 | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936501-00-7 | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936501-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

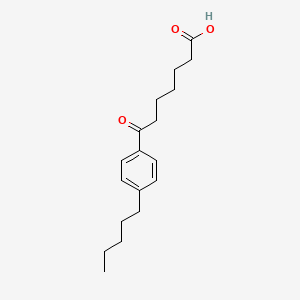

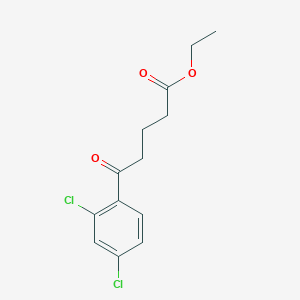

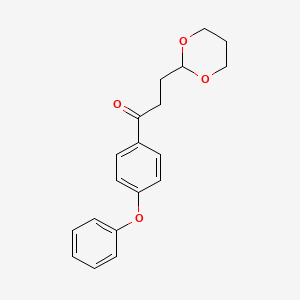

![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)